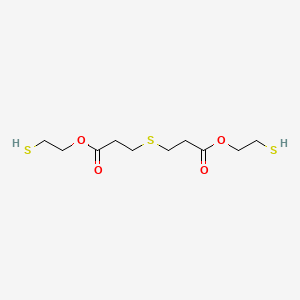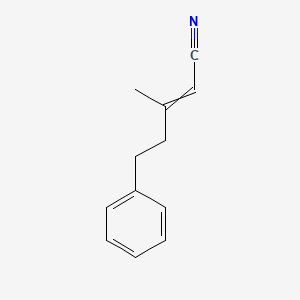
Aluminum diacetate hydroxide
Descripción general
Descripción
Aluminum diacetate hydroxide is a chemical compound that appears as a white crystalline powder. Its basic structure consists of aluminum cations (Al³⁺), acetate anions (CH₃COO⁻), and hydroxide anions (OH⁻). This compound is sparingly soluble in water, meaning it has limited solubility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum diacetate hydroxide can be synthesized by reacting sodium aluminate (NaAlO₂) with acetic acid (CH₃COOH). The reaction produces a white powder of this compound . Another method involves the reaction of aluminum chloride (AlCl₃) with acetic acid and acetic anhydride at high temperatures (around 180°C) to form aluminum triacetate, which hydrolyzes to this compound in water .
Industrial Production Methods: In industrial settings, this compound is produced by agitating a reaction mixture comprising an aqueous acetic solution and a sodium aluminate solution . This process involves precise control of reaction conditions to ensure the desired product is obtained.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis to form aluminum hydroxide and acetic acid.
Neutralization: It reacts with hydrochloric acid to form aluminum chloride and water.
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Used in neutralization reactions.
Water (H₂O): Involved in hydrolysis reactions.
Major Products Formed:
Aluminum Hydroxide (Al(OH)₃): Formed during hydrolysis.
Aluminum Chloride (AlCl₃): Formed during neutralization with hydrochloric acid.
Aplicaciones Científicas De Investigación
Aluminum diacetate hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Acts as an antiseptic and astringent in medical applications.
Medicine: Used in topical treatments for skin irritations and infections.
Industry: Employed as a mordant in the dyeing industry to fix dyes on fabrics.
Mecanismo De Acción
The mechanism of action of aluminum diacetate hydroxide involves its ability to neutralize acids and act as an astringent. When applied topically, it helps to dry out and soothe irritated skin by precipitating proteins and forming a protective barrier . In the stomach, it neutralizes hydrochloric acid, increasing the pH and inhibiting the action of pepsin .
Comparación Con Compuestos Similares
Aluminum Triacetate (Al(CH₃COO)₃): A related compound that hydrolyzes to form aluminum diacetate hydroxide.
Aluminum Monoacetate (Al(OH)(CH₃COO)): Another form of aluminum acetate with different stoichiometry.
Uniqueness: this compound is unique due to its specific combination of aluminum, acetate, and hydroxide ions, which gives it distinct properties such as limited solubility in water and its ability to act as both an antiseptic and a mordant .
Propiedades
IUPAC Name |
aluminum;diacetate;hydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Al.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+3;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQUTGFAWJNQIP-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[OH-].[Al+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7AlO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142-03-0 | |
| Record name | Basic aluminum acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum subacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15679 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALUMINUM SUBACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGL8577C9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine](/img/structure/B7824855.png)








